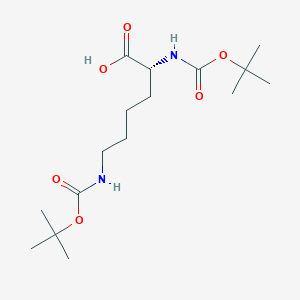

BOC-D-LYS(BOC)-OH

Descripción general

Descripción

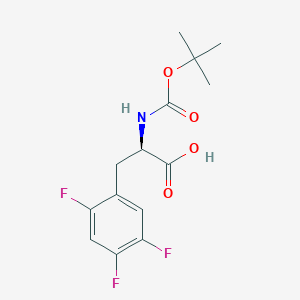

“®-2,6-Bis((tert-butoxycarbonyl)amino)hexanoic acid” is a compound with the CAS Number: 31202-69-4 and a molecular weight of 246.31 . It is also known by its IUPAC name, (2R)-2-amino-6-[(tert-butoxycarbonyl)amino]hexanoic acid . It is typically stored in a dark place, under inert atmosphere, and in a freezer under -20°C .

Synthesis Analysis

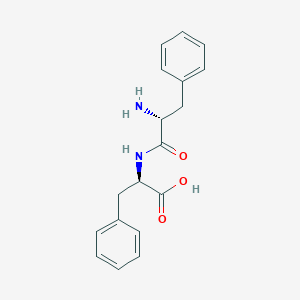

The synthesis of this compound has been explored in the context of tert-butyloxycarbonyl-protected amino acid ionic liquids (Boc-AAILs) . These were prepared from commercially available tert-butyloxycarbonyl-protected amino acids and used as starting materials in dipeptide synthesis .Molecular Structure Analysis

The InChI code for this compound is 1S/C11H22N2O4/c1-11(2,3)17-10(16)13-7-5-4-6-8(12)9(14)15/h8H,4-7,12H2,1-3H3,(H,13,16)(H,14,15)/t8-/m1/s1 . This code provides a detailed description of the molecule’s structure.Chemical Reactions Analysis

In the context of dipeptide synthesis, the compound has been used with commonly used coupling reagents . A distinctive coupling reagent, N,N’-diethylene-N’'-2-chloroethyl thiophosphoramide, was found to enhance amide formation in the Boc-AAILs without the addition of base, yielding the dipeptides in satisfactory yields in 15 minutes .Physical and Chemical Properties Analysis

This compound is a white to off-white powder or crystals . It is miscible in acetonitrile, methanol, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO), partially miscible in water, but immiscible in diethyl ether, ethyl acetate, and hexane .Aplicaciones Científicas De Investigación

Síntesis de péptidos antimicrobianos

BOC-D-LYS(BOC)-OH se utiliza en la síntesis de polipéptidos catiónicos en forma de estrella con excelente actividad antimicrobiana . Estos polipéptidos se consideran una nueva herramienta prometedora para combatir la crisis de resistencia a los antimicrobianos (AMR) . El dendrímero poliamidoamina terminado en amina (Gx-PAMAM) mediado por la polimerización de apertura de anillo (ROP) de Nε-tert-butoxicarbonil-L-lisina N-carboxianhidrido (Boc-L-Lys-NCA) pudo preparar homopolímeros y copolímeros de PLL en forma de estrella con 400 residuos en 50 minutos .

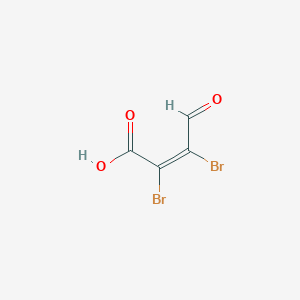

Desprotección del grupo N-Boc

This compound se utiliza en la desprotección del grupo N-tert-butoxicarbonil (N-Boc) . Este proceso implica el uso de cloruro de oxalilo en metanol, y las reacciones tienen lugar a temperatura ambiente durante 1-4 h con rendimientos de hasta el 90% . Este método es aplicable a un conjunto de compuestos estructuralmente diversos, que abarca sustratos alifáticos, aromáticos y heterocíclicos .

Ensamblaje de la cadena peptídica

This compound, o éster metílico de N-tert-butoxicarbonil-L-lisina clorhidrato, es una forma químicamente protegida del aminoácido lisina . El grupo tert-butoxicarbonil es un grupo protector que se utiliza para evitar que el grupo amino de la lisina reaccione durante el proceso de ensamblaje de la cadena peptídica .

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements associated with this compound are P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

Mecanismo De Acción

Target of Action

BOC-D-LYS(BOC)-OH, also known as N2,N6-Bis(tert-butoxycarbonyl)-D-lysine or ®-2,6-Bis((tert-butoxycarbonyl)amino)hexanoic acid, is a derivative of the amino acid lysine. Its primary targets are bacterial cells, specifically their cell membranes .

Mode of Action

The compound interacts with bacterial cell membranes, leading to their disruption . This interaction is primarily due to the cationic nature of the compound, which allows it to bind to the negatively charged bacterial cell membranes. The disruption of the cell membrane integrity leads to leakage of cellular contents and ultimately cell death .

Biochemical Pathways

The compound’s action primarily affects the integrity of the bacterial cell membrane, disrupting the normal function of the membrane and leading to cell death

Result of Action

The result of the compound’s action is the death of bacterial cells due to disruption of their cell membranes . This leads to leakage of cellular contents and ultimately cell death . The compound has shown excellent antimicrobial activity against both Gram-positive and Gram-negative bacteria .

Análisis Bioquímico

Biochemical Properties

BOC-D-LYS(BOC)-OH plays a crucial role in biochemical reactions, particularly in the synthesis of peptides. It interacts with various enzymes and proteins involved in peptide bond formation. For instance, it is used in solid-phase peptide synthesis (SPPS), where it interacts with coupling reagents and resin-bound amino acids to form peptide bonds. The Boc groups are stable under basic conditions but can be removed under acidic conditions, allowing for the deprotection of the amino groups and continuation of the peptide synthesis process .

Cellular Effects

This compound influences various cellular processes, particularly those related to protein synthesis. In cells, it can be used to study the effects of specific peptide sequences on cell function. For example, peptides synthesized using this compound can be introduced into cells to observe their impact on cell signaling pathways, gene expression, and cellular metabolism. The presence of the Boc groups ensures that the peptides remain stable and do not undergo premature degradation .

Molecular Mechanism

The molecular mechanism of this compound involves its role as a protected amino acid in peptide synthesis. The Boc groups protect the amino groups on lysine, preventing unwanted side reactions during peptide bond formation. When the Boc groups are removed under acidic conditions, the free amino groups can participate in further reactions, allowing for the elongation of the peptide chain. This mechanism ensures the efficient and controlled synthesis of peptides .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. The compound is stable under basic conditions but can degrade under acidic conditions, leading to the removal of the Boc groups. This degradation is essential for the continuation of peptide synthesis, as it allows for the deprotection of the amino groups and the formation of new peptide bonds. Long-term studies have shown that this compound remains stable for extended periods when stored under appropriate conditions .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At low doses, the compound is generally well-tolerated and does not cause significant adverse effects. At high doses, it can lead to toxicity and adverse reactions, such as inflammation and tissue damage. These threshold effects are important for determining the safe and effective use of this compound in research and therapeutic applications .

Metabolic Pathways

This compound is involved in various metabolic pathways related to peptide synthesis. It interacts with enzymes such as peptidases and proteases, which cleave peptide bonds and modify peptide sequences. The presence of the Boc groups can influence the activity of these enzymes, affecting the overall metabolic flux and levels of metabolites in the cell. Understanding these interactions is crucial for optimizing peptide synthesis and studying the biological functions of peptides .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cell membranes and its localization within specific cellular compartments. The Boc groups can also influence the compound’s solubility and stability, affecting its distribution and accumulation in different tissues .

Propiedades

IUPAC Name |

(2R)-2,6-bis[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H30N2O6/c1-15(2,3)23-13(21)17-10-8-7-9-11(12(19)20)18-14(22)24-16(4,5)6/h11H,7-10H2,1-6H3,(H,17,21)(H,18,22)(H,19,20)/t11-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBVSXKMMQOZUNU-LLVKDONJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCCCC(C(=O)O)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)NCCCC[C@H](C(=O)O)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H30N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70428555 | |

| Record name | BOC-D-LYS(BOC)-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70428555 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

346.42 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65360-27-2 | |

| Record name | BOC-D-LYS(BOC)-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70428555 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

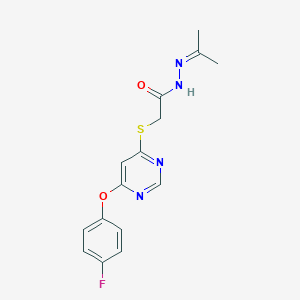

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

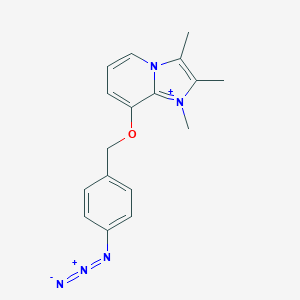

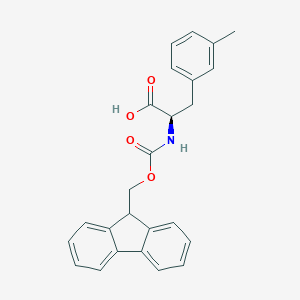

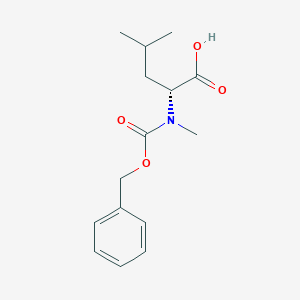

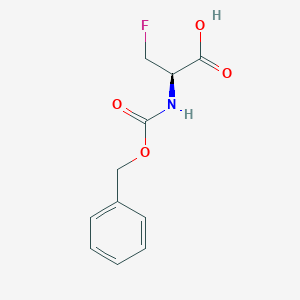

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.